1-Chloro-3,3-dimethylpentane-2,4-dione
Description
1-Chloro-3,3-dimethylpentane-2,4-dione is a chlorinated diketone derivative structurally characterized by two ketone groups at positions 2 and 4 of a pentane backbone, with methyl substituents at the 3-position and a chlorine atom at the 1-position.
Properties
CAS No. |
106921-68-0 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
1-chloro-3,3-dimethylpentane-2,4-dione |
InChI |
InChI=1S/C7H11ClO2/c1-5(9)7(2,3)6(10)4-8/h4H2,1-3H3 |
InChI Key |
OAUKEJLMPJUBCN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)C(=O)CCl |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)CCl |
Synonyms |
2,4-Pentanedione, 1-chloro-3,3-dimethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
3,3-Dimethylpentane-2,4-dione
- Molecular Formula : C₇H₁₀O₂
- Molecular Weight : 130.14 g/mol
- Key Features: Lacks the chlorine substituent at the 1-position. Used as a monomer in polyketone synthesis for applications in metal ion adsorption and π-conjugated chromophores .
- Reactivity : Participates in oxidation reactions with H₂O₂, as shown in , where it acts as a reagent in sulfoxidation reactions .
1-Chloro-3,3-dimethylpentan-2-one
- Molecular Formula : C₇H₁₃ClO
- Molecular Weight : 148.63 g/mol (CAS 83391-82-6)
- Key Features: A mono-ketone with a chlorine substituent. Its structure differs from the target compound by the absence of a second ketone group. Used in specialty organic synthesis .
2,2,4,4-Tetramethyl-3-pentanone
- Molecular Formula : C₈H₁₄O (CAS 815-24-7)
- Key Features : A branched ketone with steric hindrance due to methyl groups. Lacks chlorine but shares a highly substituted backbone, influencing solubility and thermal stability .
Physical and Chemical Properties (Inferred)
| Property | 1-Chloro-3,3-dimethylpentane-2,4-dione | 3,3-Dimethylpentane-2,4-dione | 1-Chloro-3,3-dimethylpentan-2-one |
|---|---|---|---|
| Molecular Formula | C₇H₉ClO₂ | C₇H₁₀O₂ | C₇H₁₃ClO |
| Molecular Weight | ~162.59 g/mol* | 130.14 g/mol | 148.63 g/mol |
| Key Functional Groups | Two ketones, one chlorine | Two ketones | One ketone, one chlorine |
| Reactivity | High (electrophilic α-carbon) | Moderate | Moderate (single reactive site) |
*Calculated based on structural inference.
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